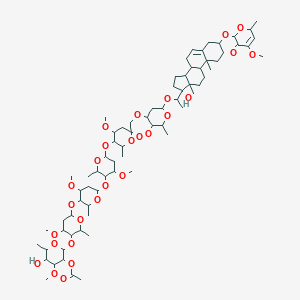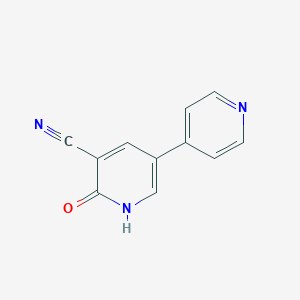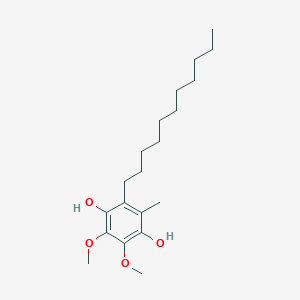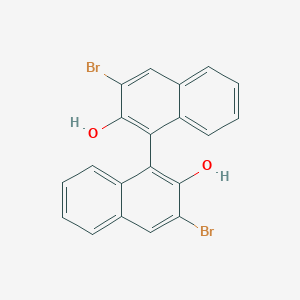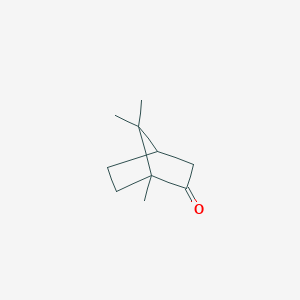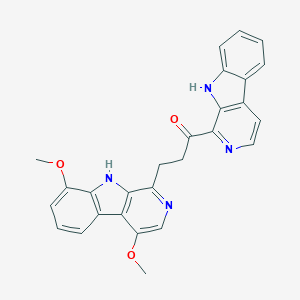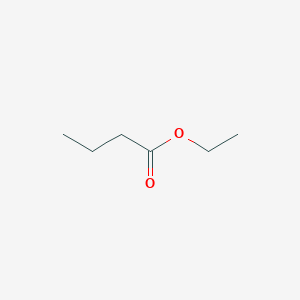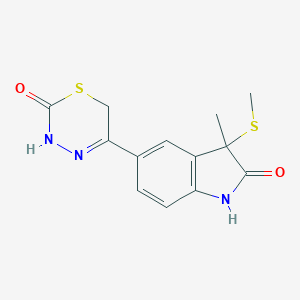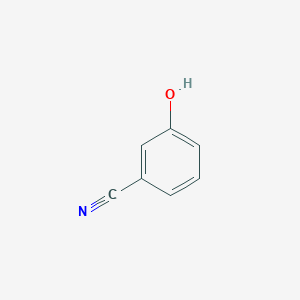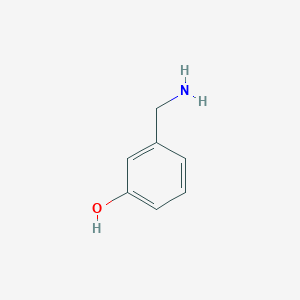
Isobutyl isocyanate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of isocyanates, including isobutyl isocyanate, has been a subject of research due to the hazardous nature of traditional methods that utilize phosgene. Alternative green synthetic methods have been explored to improve safety and environmental impact. The main industrial method for synthesizing isocyanates has been the phosgene route, but triphosgene methods and thermal decomposition of carbamates are promising alternatives for developing safer and greener synthetic routes (Wu Yong-gang, 2010). Furthermore, the synthesis of isocyanates from amines and carbonyl fluoride offers a feasible method under milder conditions and good yields, especially for isocyanates containing electron-withdrawing groups, making it appealing for industrial application (H. Quan et al., 2015).
Molecular Structure Analysis
The molecular structure of isobutyl isocyanate is characterized by the isocyanate group (-N=C=O) attached to an isobutyl group. This structure imparts reactivity that is central to its utility in chemical synthesis, particularly in forming urethane and urea linkages through reactions with alcohols and amines, respectively.
Chemical Reactions and Properties
Isobutyl isocyanate participates in various chemical reactions, including the synthesis of urea peptidomimetics through the Curtius rearrangement of amino acid azides. This method demonstrates the utility of isocyanates as building blocks in the synthesis of complex organic molecules (Basanagoud S. Patil et al., 2003). Additionally, isocyanate-based brush block copolymers have been synthesized for the rapid self-assembly into infrared-reflecting photonic crystals, showcasing the material science applications of isocyanates (G. Miyake et al., 2012).
Physical Properties Analysis
The physical properties of isobutyl isocyanate, such as boiling point, vapor pressure, and solubility in organic solvents, are influenced by its molecular structure. The isocyanate group contributes to the compound's volatility and reactivity, which are important considerations in handling and storage.
Chemical Properties Analysis
Isobutyl isocyanate's chemical properties are characterized by its high reactivity towards nucleophiles, such as water, alcohols, and amines. This reactivity underpins its widespread use in chemical synthesis, particularly in the production of polymers, elastomers, and other organic compounds. The development of non-phosgene methods for isocyanate synthesis reflects ongoing research into safer and more sustainable chemical practices (Peixue Wang et al., 2017).
Wissenschaftliche Forschungsanwendungen
Protein Structure and Enzyme Interactions : Isocyanates are valuable in exploring protein structures and their reversible interactions with enzymes like cholinesterases, making them useful in affinity labeling of proteins (Brown et al., 1987).
Biological Pathway Assessment : They affect chromatin, DNA damage response, protein-ubiquitylation, chaperones, oxidative stress, and act as epigenetic modifiers, impacting various cellular processes (Azad, Singh, & Tomar, 2014).
Industrial Applications : In industry, isocyanate microcapsules are used as functional crosslinking agents for plywood, improving its tensile shear strength, wet strength, and enhancing stability over prolonged times (Ma et al., 2019).
Genotoxic and Immunotoxic Effects : Isocyanates can induce DNA damage, apoptosis, oxidative stress, and inflammation in human lymphocytes, indicating potential immunotoxic consequences at a genomic level (Mishra et al., 2008).
Workplace Monitoring : They are significant in industrial hygiene and workplace monitoring, requiring high sampling efficiency and sensitivity in the low parts per billion (ppb) to parts per trillion (ppt) range (Henneken, Vogel, & Karst, 2006).
Neurological Research : Even at low doses, isocyanates can increase neuronal vulnerability, inducing cell cytotoxicity and protein dysfunction in vitro, relevant in neurobiological studies (Khan & Ali, 2021).
Respiratory Disease Research : Clinically linked to respiratory diseases, experimental approaches with isocyanates aim to understand the molecular mechanisms behind these clinical symptoms (Kennedy & Brown, 1992).
Polyurethane Production and Health Hazards : Used in polyurethane polymers production, isocyanates like toluene diisocyanate (TDI) and methylene-diphenylisocyanate (MDI) are potentially mutagenic and carcinogenic to humans (Andersen et al., 1980).
Catalysis in Polymerization Reactions : Catalysts enhance the reactivity of isocyanate groups in polymerization reactions, important in chemical synthesis and industrial processes (Kothandaraman & Nasar, 1993).
Occupational Health Concerns : Isocyanates are major causes of occupational asthma, posing a concentration-dependent risk of developing chronic airway disorders (Baur et al., 1994).
Wirkmechanismus
Target of Action
Isocyanates, including 1-Isocyanato-2-methylpropane, primarily target proteins and nucleic acids in cells. They react with the amino groups of proteins and nucleic acids, leading to changes in their structure and function .
Mode of Action
The mode of action of isocyanates involves a chemical reaction with the amino groups of proteins and nucleic acids. This reaction can occur through three fundamental mechanisms depending on the acidity and nucleophilicity of the particular HX and the basicity of the catalyst B . The reaction can lead to the formation of carbamates and ureas .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Isocyanato-2-methylpropane. For example, the presence of water can lead to hydrolysis of the isocyanate group, potentially reducing its reactivity . Additionally, the compound’s reactivity may be influenced by pH, temperature, and the presence of other chemicals .
Safety and Hazards
Isobutyl isocyanate is very toxic by ingestion, and may also be toxic by skin absorption and inhalation . It is a potent respiratory and skin sensitizer and a common cause of asthma and allergic contact dermatitis . Other adverse health effects are also associated with isocyanate exposure including cancer .
Eigenschaften
IUPAC Name |
1-isocyanato-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-5(2)3-6-4-7/h5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZVKALEGZPYKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Record name | ISOBUTYL ISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3670 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4075293 | |
| Record name | Propane, 1-isocyanato-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4075293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Isobutyl isocyanate appears as a colorless liquid. Less dense than water. Contact may severely irritate skin, eyes and mucous membranes. May be very toxic by ingestion, inhalation and skin absorption. Used to make pesticides and pharmaceuticals., Colorless liquid; [CAMEO] | |
| Record name | ISOBUTYL ISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3670 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Isobutyl isocyanate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19051 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Isobutyl isocyanate | |
CAS RN |
1873-29-6 | |
| Record name | ISOBUTYL ISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3670 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Isocyanato-2-methylpropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1873-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylpropyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001873296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isobutyl isocyanate | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | Propane, 1-isocyanato-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4075293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylpropyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.905 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYLPROPYL ISOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69A68W7YAE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




